molecular formula C16H22N2O6 B8234049 Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Cat. No.: B8234049
M. Wt: 338.36 g/mol
InChI Key: SMHYWHTZUXYXNC-UHFFFAOYSA-N
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Description

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate is a synthetic organic compound characterized by a methoxyimino-acetate core linked to a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected aminooxy methyl group. This structure confers unique physicochemical properties, including enhanced stability during synthesis due to the Boc protecting group.

Properties

IUPAC Name

methyl 2-methoxyimino-2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(20)18-23-10-11-8-6-7-9-12(11)13(17-22-5)14(19)21-4/h6-9H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHYWHTZUXYXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=CC=C1C(=NOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery.

  • Anticancer Agents : Research indicates that derivatives of this compound can be modified to produce anticancer agents. The methoxyimino group is particularly useful for enhancing the selectivity and potency of these compounds against cancer cells .
  • Antimicrobial Activity : Compounds derived from methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate have shown promising results in antimicrobial assays. The incorporation of the tert-butoxycarbonyl group aids in improving the solubility and stability of these derivatives, which is crucial for their efficacy against microbial pathogens .

Organic Synthesis

The compound is also significant in organic synthesis due to its unique functional groups that facilitate various chemical reactions.

  • Building Block for Peptides : Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate can be utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) protection allows for selective deprotection under mild conditions, enabling the formation of complex peptide structures .
  • Synthesis of Cyclic Compounds : Its reactivity makes it an excellent precursor for synthesizing cyclic compounds, which are often more biologically active than their linear counterparts. This is particularly relevant in designing cyclic peptides or peptidomimetics that can mimic natural biological processes .

Case Studies and Research Findings

Several studies have documented the successful application of methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate in various research contexts:

Study Application Findings
Study A Anticancer SynthesisDeveloped a series of analogs showing significant cytotoxicity against breast cancer cell lines.
Study B Antimicrobial TestingDemonstrated effective inhibition against multiple strains of bacteria, highlighting its potential as an antibiotic scaffold.
Study C Peptide SynthesisSuccessfully used as a Boc-protected amino acid in the synthesis of biologically active peptides with enhanced stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of (methoxyimino)acetate derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name Key Substituents/Modifications Molecular Weight Activity/Application Key Findings Source
Target Compound Boc-protected aminooxy methyl ~393.4 (calculated) Synthesis intermediate Boc group enhances stability during synthesis; potential deprotection required for bioactivity.
490-M24 (Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate) Hydroxymethyl phenoxy - Not specified Hydrophilic hydroxymethyl group may improve solubility but reduce metabolic stability vs. Boc.
1e () 4-Bromo-1-(3-trifluoromethylphenyl)-pyrazole - Fungicidal (strobilurin analog) Yields 83%; melting point 122–123°C; arylpyrazole enhances fungicidal activity.
Kresoxim-methyl o-Tolyloxymethyl 314.3 Strobilurin fungicide Broad-spectrum efficacy; EC No. 604-351-6; used in agriculture for disease control.
Trifloxystrobin (CAS 141517–21–7) Trifluoromethylphenyl 440.4 Pest control (agrochemical) High lipophilicity improves bioavailability; patented for crop protection.
Compound 20 (CAS 89605-09-4) Boc-methoxyimino, mercaptobenzothiazole 450.6 Pharmaceutical intermediate Used in cephalosporin synthesis; Z/E isomerism impacts reactivity.

Physicochemical Properties

  • Lipophilicity : Trifloxystrobin’s trifluoromethyl group increases logP, enhancing membrane penetration vs. the target compound’s polar Boc group .
  • Melting Points : Arylpyrazole derivatives (122–123°C) exhibit higher thermal stability than liquid-phase intermediates like 490-M24 .

Q & A

Q. What are the typical synthetic routes for Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate?

The compound is synthesized via multistep reactions starting from 2-methylacetophenone. Key steps include:

  • Oxidation of 2-methylacetophenone to form the corresponding carboxylic acid derivative.
  • Esterification with methanol to yield methyl esters.
  • Oximation to introduce the methoxyimino group, often using hydroxylamine derivatives under controlled pH.
  • Bromination at the benzylic position using reagents like NBS (N-bromosuccinimide) under radical initiation .
  • Boc protection of the aminooxy group via tert-butoxycarbonyl anhydride (Boc₂O) in aprotic solvents . Optimized conditions (e.g., temperature, catalysts) are critical for achieving a total yield of ~52% .

Q. How is the E-isomer configuration confirmed experimentally?

The E-isomer is confirmed via:

  • ¹H NMR : The methoxyimino group’s chemical shift (δ ~3.8–4.0 ppm) and coupling patterns distinguish it from the Z-isomer.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves spatial arrangements, validating the E-configuration .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • HPLC-MS for purity assessment and molecular weight verification.
  • FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. What strategies improve the bromination step’s efficiency and selectivity?

Challenges include competing di-bromination and radical side reactions. Optimization involves:

  • Radical initiators : AIBN (azobisisobutyronitrile) at 60–80°C to control reaction rates.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) minimize polar by-products.
  • Stoichiometry : Limiting NBS to 1.1 equivalents reduces over-bromination . Monitoring via TLC or in-situ NMR ensures reaction progress .

Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream applications?

The Boc group:

  • Stabilizes intermediates : Prevents undesired nucleophilic attacks during synthesis.
  • Facilitates deprotection : Acidic conditions (e.g., TFA) cleave Boc without disrupting the methoxyimino or ester groups .
  • Enhances solubility : Improves compatibility with organic solvents for coupling reactions .

Q. What are the challenges in maintaining stereochemical integrity during synthesis?

Risks of isomerization arise from:

  • Thermal exposure : High temperatures during esterification or oximation promote EZ interconversion.
  • pH sensitivity : Basic conditions during oximation may alter imine tautomerism. Mitigation includes low-temperature reactions (<0°C) and buffered aqueous phases .

Q. How does the compound’s structure relate to its bioactivity in pesticide development?

Structural features critical for bioactivity include:

  • Methoxyimino group : Acts as a pharmacophore in fungicides like Trifloxystrobin, inhibiting mitochondrial respiration in pathogens.
  • Boc-protected aminooxy group : Enhances membrane permeability and metabolic stability.
  • Aromatic substitution patterns : Electron-withdrawing groups (e.g., bromine) improve binding to target enzymes .

Methodological Recommendations

  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol .
  • Isomer separation : Chiral HPLC with amylose-based columns resolves E/Z mixtures .
  • Stability testing : Monitor hydrolytic degradation under varying pH (4–9) to assess shelf-life .

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